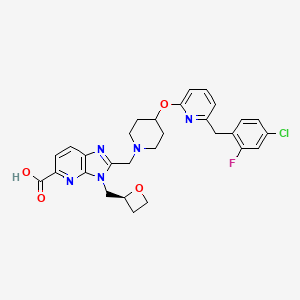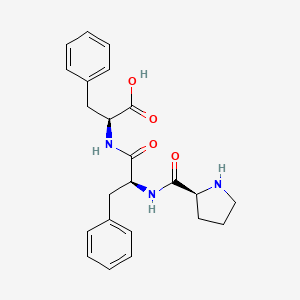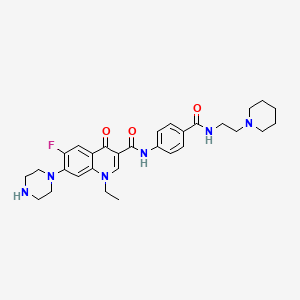
microRNA-21-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MicroRNA-21-IN-1 is a potent inhibitor of microRNA-21, a small noncoding RNA that plays a significant role in regulating gene expression at the posttranscriptional level. MicroRNA-21 is known for its critical role in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a valuable compound in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-1 involves several steps, starting with the preparation of precursor molecules. The primary miRNA (pri-miRNA) is transcribed by RNA polymerase II/III, producing a hairpin-like structure containing a 5′-7-methylguanosine cap and poly(A) tail . This pri-miRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor miRNA (pre-miRNA) with a 3′ overhang .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process ensures high purity and yield, making it suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: MicroRNA-21-IN-1 undergoes various chemical reactions, including hybridization, strand displacement, and cleavage. These reactions are essential for its function as an inhibitor of microRNA-21.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include RNA polymerase, RNase III endonuclease, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 37°C to 50°C .
Major Products Formed: The major products formed from the reactions involving this compound include the mature miRNA-21 and its downstream targets, such as PTEN, EGR1, and SLIT2 .
Wissenschaftliche Forschungsanwendungen
MicroRNA-21-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of microRNA-21 in tumorigenesis and to develop targeted therapies . In biology, it helps in understanding the regulation of gene expression and the mechanisms of apoptosis and cell proliferation . In medicine, this compound is being explored as a potential therapeutic agent for various cancers and other diseases associated with abnormal microRNA-21 expression . Additionally, it has applications in the development of diagnostic tools and biomarkers for cancer staging and prognosis .
Wirkmechanismus
MicroRNA-21-IN-1 exerts its effects by binding to the precursor of microRNA-21 and inhibiting its maturation. This binding prevents the processing of pri-miRNA to mature miRNA-21, thereby reducing its expression levels . The molecular targets of this compound include the Dicer cleavage site on the pre-miRNA, which is crucial for the biogenesis of mature miRNA-21 . By inhibiting this process, this compound effectively reduces the oncogenic effects of microRNA-21, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
MicroRNA-21-IN-1 is unique in its high affinity and specificity for microRNA-21. Similar compounds include other microRNA inhibitors such as microRNA-155-IN-1 and microRNA-221-IN-1, which target different microRNAs involved in cancer and other diseases . this compound stands out due to its potent inhibitory effects and its ability to upregulate downstream targets like PTEN, EGR1, and SLIT2 .
Eigenschaften
Molekularformel |
C30H37FN6O3 |
|---|---|
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-N-[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C30H37FN6O3/c1-2-36-20-24(28(38)23-18-25(31)27(19-26(23)36)37-16-10-32-11-17-37)30(40)34-22-8-6-21(7-9-22)29(39)33-12-15-35-13-4-3-5-14-35/h6-9,18-20,32H,2-5,10-17H2,1H3,(H,33,39)(H,34,40) |
InChI-Schlüssel |
QZVASKUJNDLONM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)NC4=CC=C(C=C4)C(=O)NCCN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


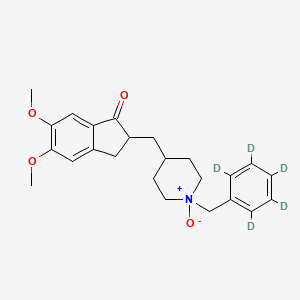
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
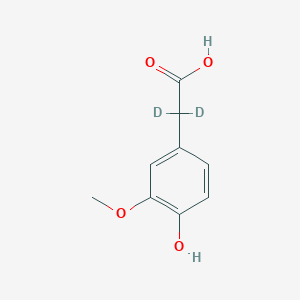

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

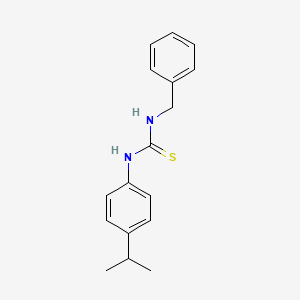
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)

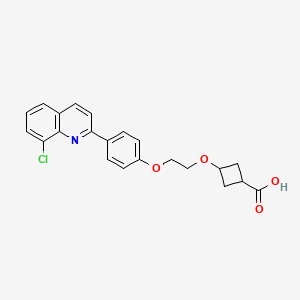
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
